3-Chloro-4-methylpyridazine hydrochloride

Description

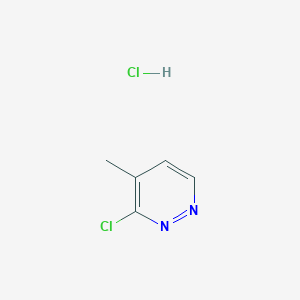

3-Chloro-4-methylpyridazine hydrochloride is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 3-position and a methyl group at the 4-position, forming a hydrochloride salt. Its synthesis involves a multi-step process starting with citraconic anhydride and hydrazine hydrate in ethanol to yield 3,6-dihydroxy-4-methylpyridazine. Subsequent reactions with phosphorus oxychloride (POCl₃) at 80°C produce 3,6-dichloro-4-methylpyridazine, which undergoes hydrolysis and palladium-catalyzed dechlorination to form 4-methyl-3-hydroxypyridazine. Final treatment with POCl₃ yields the target compound with a total synthesis efficiency of 58.5% . Structural confirmation is achieved via mass spectrometry (MS) and ¹H nuclear magnetic resonance (¹HNMR) . The compound’s CAS registry number is 68206-04-2 , and its molecular formula is C₅H₆Cl₂N₂, with a calculated molecular weight of 165.02 g/mol.

Structure

2D Structure

Propriétés

IUPAC Name |

3-chloro-4-methylpyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDQVGPSLPUHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566649-48-6 | |

| Record name | Pyridazine, 3-chloro-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1566649-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Method A: Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

- Reaction Conditions:

Pyridazine derivatives are reacted with POCl₃ under reflux at approximately 80°C in an inert solvent like dichloroethane or chloroform. - Reaction Mechanism:

The POCl₃ acts as a chlorinating agent, replacing the hydrogen at the 3-position with chlorine via nucleophilic substitution. - Advantages:

- High regioselectivity for the 3-position.

- Relatively straightforward procedure with good yields (~60-70%).

- Limitations:

- Requires strict moisture control due to hydrolysis of POCl₃.

- Handling of corrosive reagents.

Method B: Chlorination Using Thionyl Chloride (SOCl₂)

- Reaction Conditions:

Conducted at reflux in anhydrous conditions, often with catalytic amounts of pyridine. - Advantages:

- Faster reaction times.

- Good yields.

- Limitations:

- Less selective if multiple reactive sites are present.

- Evolution of sulfur dioxide and chlorine gases necessitates proper ventilation.

Research Data Table: Chlorination Methods

| Method | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| POCl₃ Reflux | Phosphorus oxychloride | 80°C | 60–70 | Moisture-sensitive, regioselective |

| SOCl₂ Reflux | Thionyl chloride, pyridine | 70–100°C | 55–65 | Gas evolution, requires ventilation |

Post-Chlorination Modifications

Following chlorination, the intermediate often undergoes hydrolysis or further substitution to refine the product:

- Hydrolysis of chlorinated intermediates to remove residual chlorides or to introduce hydroxyl groups.

- Purification via recrystallization or chromatography to isolate the desired compound.

Formation of Hydrochloride Salt

The free base, 3-chloro-4-methylpyridazine, is converted into its hydrochloride salt to improve stability and handling:

- Method:

Dissolving the free base in anhydrous ethanol or methanol, then bubbling in dry hydrogen chloride gas or adding concentrated hydrochloric acid. - Reaction Conditions:

- Temperature: Room temperature to 25°C.

- Duration: Several hours to ensure complete salt formation.

- Purification:

The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Industrial Scale-Up Considerations

In large-scale manufacturing, process optimization focuses on:

- Reaction efficiency: Using continuous flow reactors for better control.

- Reagent recycling: Recycling solvents and excess reagents to reduce costs.

- Yield maximization: Fine-tuning temperature, reagent ratios, and reaction times.

Data Summary Table

| Aspect | Details |

|---|---|

| Starting Material | Pyridazine derivatives with methyl substitution |

| Chlorinating Agent | POCl₃, SOCl₂ |

| Reaction Temperature | 70–80°C (POCl₃), 70–100°C (SOCl₂) |

| Yield | 55–70% |

| Post-reaction Treatment | Hydrolysis, salt formation with HCl |

| Purification | Recrystallization, chromatography |

| Final Product | This compound |

Research Findings and Notes

- Selectivity and Yield:

The chlorination process's regioselectivity is critical, with POCl₃ providing high selectivity at the 3-position, as confirmed by NMR and IR spectroscopy. - Reaction Optimization:

Adjusting reagent ratios and temperature can improve yields and reduce by-products. - Handling Precautions: Reactions involve corrosive reagents and gases, requiring appropriate safety measures.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Chloro-4-methylpyridazine hydrochloride has been investigated for its potential as a pharmacological agent. Notably, it is being explored for its role in inhibiting specific proteins involved in cancer progression.

Case Study: BCL6 Inhibition

A recent study highlighted the compound's effectiveness as a chemical probe for BCL6 inhibition, a protein implicated in various cancers. The study demonstrated that modifications to the pyridazine structure could enhance its potency and selectivity. The compound showed promising results in vitro, leading to further investigations into its pharmacokinetics and therapeutic potential in vivo .

Agricultural Applications

In agriculture, this compound is utilized as an avicide. It has been formulated into medicated feeds to control bird populations that pose threats to crops and livestock.

Application Methodology

- Dosage : The compound is mixed with feed at a ratio of 1 part medicated feed to 10 parts standard feed.

- Target Species : Effective against starlings, crows, and other pest birds.

- Mechanism of Action : The compound acts slowly, allowing for targeted pest control without immediate death, which can help reduce the risk of secondary poisoning .

Material Science Applications

This compound serves as a building block in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Synthesis Example

The synthesis of derivatives from this compound has been documented, showcasing its versatility in creating new chemical entities. For instance, reactions involving this compound have led to the development of novel nucleosides with potential antiviral properties .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-methylpyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridazine ring can influence the binding affinity and specificity of the compound towards these targets. The hydrochloride group enhances the solubility and stability of the compound in aqueous environments, facilitating its biological activity.

Comparaison Avec Des Composés Similaires

Key Observations:

- Synthesis Complexity : The target compound requires four synthetic steps with POCl₃ and Pd-C catalysts, achieving a moderate yield (58.5%) . In contrast, 3-chloro-4-fluoroaniline hydrochloride is synthesized via a streamlined three-step process with fewer byproducts and solvent recycling .

- Stability : 3-Chloro-4-fluorophenylhydrazine hydrochloride exhibits thermal instability, decomposing at 211–212°C , while the target compound’s stability remains uncharacterized in the available literature.

Activité Biologique

3-Chloro-4-methylpyridazine hydrochloride is a pyridazine derivative characterized by its unique substitution pattern, which includes a chlorine atom at the third position and a methyl group at the fourth position of the pyridazine ring. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

- Chemical Formula : C5H6Cl2N2

- Molecular Weight : 165.02 g/mol

- CAS Number : 1566649-48-6

- IUPAC Name : this compound

- Purity : 97% .

The biological activity of this compound is not fully elucidated, but it is believed to interact with various biological targets, potentially affecting cellular processes. Research indicates that this compound may serve as an intermediate in synthesizing biologically active molecules, including antiviral and anticancer agents. The specific targets and mechanisms remain under investigation, with ongoing studies aimed at identifying its pharmacological profiles and action pathways .

Antiviral and Anticancer Potential

Preliminary studies suggest that this compound may exhibit antiviral properties. Its structural similarity to other biologically active compounds indicates potential for enzyme inhibition and receptor binding, which are critical for drug development .

In a comparative study, derivatives of pyridazine were evaluated for their anticancer activity against various cancer cell lines. While specific data on this compound is limited, related compounds have shown significant cytotoxic effects, suggesting that this compound may possess similar properties .

Enzyme Inhibition Studies

Research has highlighted the role of pyridazine derivatives in enzyme inhibition. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. These studies are crucial for understanding how this compound might influence biological systems and contribute to therapeutic strategies .

Synthesis and Biological Evaluation

In a recent study focusing on the synthesis of novel pyridazine derivatives, researchers explored the biological evaluation of these compounds against Leishmania donovani, a parasite responsible for leishmaniasis. Although this compound was not the primary focus, the findings underscored the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloro-4-methylpyridine HCl | Chlorine at position 3, methyl at 4 | Antimicrobial properties reported |

| 4-Chloro-3-methylpyridine HCl | Chlorine at position 4, methyl at 3 | Moderate cytotoxicity |

| 3-Chloro-6-methylpyridazine | Chlorine at position 3, methyl at 6 | Potential anti-inflammatory effects |

This table illustrates how variations in substitution patterns can lead to differing biological activities among related compounds.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-methylpyridazine hydrochloride, and what are their advantages and limitations?

Methodological Answer: Synthesis typically involves halogenation and methylation of pyridazine precursors. Key routes include:

- Nucleophilic Substitution : Reacting 4-methylpyridazine with chlorinating agents (e.g., POCl₃) under reflux in anhydrous conditions. This method offers moderate yields (~60–70%) but requires strict moisture control to avoid hydrolysis .

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce methyl or chloro groups. While versatile, this approach demands inert atmospheres and high-purity catalysts, increasing cost .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 60–70 | POCl₃, reflux, anhydrous | Moisture-sensitive |

| Cross-Coupling | 50–65 | Pd catalysts, inert atmosphere | High cost, catalyst optimization |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and chloro groups) via chemical shifts (e.g., methyl at δ 2.3–2.5 ppm, pyridazine protons at δ 8.1–8.5 ppm) .

- FT-IR : Identify C-Cl stretches (~550–650 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

- Chromatography :

Q. What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis. Desiccants (e.g., silica gel) are recommended to avoid moisture ingress .

- Handling : Use gloves and fume hoods to minimize dermal/airborne exposure. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of nucleophilic substitution reactions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring substitution at the 3-position. Non-polar solvents may lead to competing elimination pathways .

- Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but risk side reactions (e.g., ring chlorination). Kinetic studies suggest optimal ranges of 60–80°C for balanced selectivity and yield .

Q. What computational approaches predict the reactivity of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloro group’s electrophilicity enhances interactions with nucleophilic residues in enzymes .

- Molecular Dynamics (MD) Simulations : Model binding affinities to receptors (e.g., kinases) by analyzing hydrogen bonding and π-π stacking with pyridazine rings .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

Methodological Answer:

- Assay Validation : Standardize cell-based assays (e.g., IC₅₀ measurements) using controls like SB-202190 (a p38 MAPK inhibitor) to ensure reproducibility .

- Metabolic Stability Testing : Compare half-lives in microsomal assays to rule out pharmacokinetic variability. For example, methyl group positioning impacts metabolic degradation rates .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.